6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride
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Overview
Description
6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride is a novel spiro heterocyclic compound. Spiro compounds are known for their unique spatial configurations, which allow them to interact with various biological macromolecules. This compound is particularly interesting due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Spiro compounds, to which this compound belongs, are known to interact with various macromolecules in organisms due to their unique spatial configurations . They are widely used in the synthesis of drugs with antineoplastic, antidepressant, antiviral, antibacterial, and antianxiety properties .
Mode of Action
Spiro compounds are known to exhibit significant biological activity due to their special space configurations that can match different spatial structures of macromolecules in organisms .
Biochemical Pathways
Spiro compounds are known to influence a variety of biological pathways due to their broad range of pharmacological activity .
Result of Action
Spiro compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride involves multiple steps. One reported method starts with 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. The synthesis proceeds through a series of reactions, including protection of hydroxyl groups, cyclization, and introduction of the amino group. The overall yield of this synthetic route is approximately 31% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiaspiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spiro compounds.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: The compound’s potential biological activities, such as antiviral, antibacterial, and antineoplastic properties, make it a candidate for drug development.
Industry: It can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of natural ornithine and γ-aminobutyric acid.
2-Azaspiro[3.3]heptane-6-carboxylic acid: Another analogue with similar steric constraints.
6-Amino-3-azaspiro[3.3]heptane: Evaluated as an inhibitor of kinases and used as insecticides and acaricides.
Uniqueness
6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride is unique due to the presence of the sulfur atom in the spiro ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and studying biological interactions.
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c7-5-1-6(2-5)3-10(8,9)4-6;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVJXRLOJYSIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CS(=O)(=O)C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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